molecular formula C6H12ClNO B1582488 4-(2-Chloroethyl)morpholine CAS No. 3240-94-6

4-(2-Chloroethyl)morpholine

Cat. No.: B1582488
CAS No.: 3240-94-6
M. Wt: 149.62 g/mol
InChI Key: ZAPMTSHEXFEPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethyl)morpholine is an organic compound with the molecular formula C₆H₁₂ClNO. It is a derivative of morpholine, where a chloroethyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Chloroethyl)morpholine involves the reaction of 2-morpholinoethanol with thionyl chloride in the presence of N,N-dimethylformamide as a catalyst. The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to 40°C. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)morpholine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethylmorpholine, thiocyanatoethylmorpholine, and methoxyethylmorpholine.

    Oxidation: The major product is this compound N-oxide.

    Reduction: The major product is 4-ethylmorpholine.

Scientific Research Applications

Pharmaceutical Synthesis

CEM serves as an intermediate in the synthesis of several pharmaceutical compounds, including:

  • Floredil : A drug used for respiratory conditions.
  • Nimorazole : An antiprotozoal agent.
  • Morinamide : A compound with potential analgesic properties.
  • Pholcodine : A cough suppressant.

These applications highlight CEM's role in developing active pharmaceutical ingredients (APIs) essential for therapeutic interventions .

Agrochemical Intermediates

The compound is utilized in the production of agrochemicals, contributing to the formulation of pesticides and herbicides. Its reactivity allows for the modification of existing chemical structures to enhance efficacy against agricultural pests .

Dyestuff Production

CEM is also involved in the synthesis of dyes, where it acts as a building block to create various colorants used in textiles and other materials .

Research & Development

In R&D contexts, CEM is explored for its potential as a DNA cross-linking agent in antitumor therapies. This application underscores its significance in cancer research, where compounds that can interact with DNA are crucial for developing effective treatments .

Case Study 1: Synthesis of Antitumor Agents

In a study focused on developing antitumor agents, CEM was reacted with various substrates under controlled conditions to yield compounds with promising biological activity. The reaction conditions included:

  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: Room temperature
  • Yield: Approximately 82% .

This case illustrates CEM's utility in synthesizing compounds that may inhibit tumor growth.

Case Study 2: Pharmaceutical Intermediate Development

A series of reactions involving CEM were conducted to synthesize derivatives of known pharmaceuticals. For instance, when combined with p-nitrophenol and potassium carbonate in DMF at elevated temperatures, the resulting products exhibited significant yields (up to 90%) and were characterized using NMR spectroscopy . This demonstrates the efficiency of CEM as a pharmaceutical intermediate.

Data Tables

Application AreaSpecific UseExample Compounds
PharmaceuticalsIntermediate for APIsFloredil, Nimorazole
AgrochemicalsPesticides and herbicidesVarious agrochemical formulations
DyestuffsColorants for textilesVarious dye intermediates
Cancer ResearchDNA cross-linking agentsPotential antitumor agents

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)morpholine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound’s ability to alkylate nucleophiles makes it a valuable tool in medicinal chemistry for designing drugs that target specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound with similar structural features but lacks the chloroethyl group.

    4-(2-Hydroxyethyl)morpholine: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.

    4-(2-Aminoethyl)morpholine: Contains an aminoethyl group instead of a chloroethyl group.

Uniqueness

4-(2-Chloroethyl)morpholine is unique due to its chloroethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, distinguishing it from other morpholine derivatives .

Biological Activity

4-(2-Chloroethyl)morpholine, also known as 4-(2-chloroethyl)morpholin-4-ium chloride, is a chemical compound with notable biological activity. Its structure consists of a morpholine ring substituted with a chloroethyl group, which contributes to its pharmacological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents.

The molecular formula of this compound is C6H12ClNOC_6H_{12}ClNO, and its CAS number is 3647-69-6. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions.

PropertyValue
Molecular Weight151.62 g/mol
Melting Point79-81 °C
SolubilitySoluble in water
pHNeutral

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. For instance, research indicates that compounds derived from this morpholine exhibit significant inhibitory effects on various cancer cell lines, including HepG2 cells. A notable derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, demonstrated an IC50 value of 1.30 μM against HepG2 cells, showcasing its potential as a lead compound in cancer therapy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study assessed its efficacy against several microorganisms, revealing promising results. The compound was incorporated into carboxymethyl cellulose (CMC) matrices, which enhanced its antimicrobial activity .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in cell proliferation and apoptosis. The chloroethyl moiety is known to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects in rapidly dividing cells.

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing new derivatives of morpholine by reacting it with chloroacetyl chloride in the presence of triethylamine. The resultant compounds were screened for antibacterial activity, demonstrating that modifications to the morpholine structure could enhance biological efficacy .

Case Study 2: Antitumor Efficacy in Xenograft Models

In vivo studies using xenograft models showed that certain derivatives of this compound could significantly inhibit tumor growth compared to standard treatments. The findings suggest that these compounds may act through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Chloroethyl)morpholine, and what reaction conditions optimize yield?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting morpholine with 1-chloro-2-iodoethane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile under reflux . For high-purity crystalline derivatives (e.g., morpholinium picrate), stoichiometric mixing with picric acid in ethanol followed by slow evaporation yields single crystals suitable for X-ray analysis .
  • Key Considerations : Reaction time (5–24 hours), temperature (60–80°C), and solvent choice (e.g., dichloromethane vs. ethanol) critically influence yield and purity.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Techniques :

  • X-ray crystallography : Resolves molecular geometry (bond lengths/angles) and intermolecular interactions (e.g., C–H⋯O and N–H⋯O hydrogen bonds in the picrate salt) .
  • NMR/FTIR : Confirms functional groups (e.g., Cl–CH₂– at δ ~3.7 ppm in ¹H NMR) and monitors reaction progress .
    • Validation : Data-to-parameter ratios >15 in crystallography ensure structural reliability .

Q. What are the primary research applications of this compound?

  • Intermediate in Organic Synthesis : Serves as a precursor for pharmaceuticals (e.g., floredil, nimorazole) and agrochemicals via alkylation or amination reactions .
  • Coordination Chemistry : Reacts with platinum complexes for catalytic studies .

Advanced Research Questions

Q. How do intermolecular interactions in this compound derivatives influence crystal packing?

  • Analysis : The morpholinium picrate structure is stabilized by a network of C–H⋯O (2.8–3.0 Å) and N–H⋯O (2.8 Å) hydrogen bonds, forming infinite chains along the [001] axis. These interactions dictate lattice stability and solubility .
  • Implications : Crystal engineering strategies can exploit these interactions to design materials with tailored melting points or bioavailability.

Q. How is this compound utilized in multi-step organic syntheses?

  • Case Study : In pyrazolo[1,5-a]pyrimidine synthesis, it acts as an alkylating agent under Pd-catalyzed cross-coupling conditions (10 mol% PdCl₂(PPh₃)₂, Na₂CO₃ in DMF at 80°C) to introduce morpholine moieties, enhancing target molecule polarity .
  • Yield Optimization : Catalytic systems (e.g., NaI in DCM) and stoichiometric ratios (1:1.2 substrate:reagent) minimize byproducts .

Q. What computational approaches model the electronic properties of this compound derivatives?

  • DFT Studies : While direct data is limited for this compound, analogous morpholine derivatives are analyzed using Density Functional Theory (DFT) to predict electrostatic potentials, HOMO-LUMO gaps, and reaction pathways. Basis sets like B3LYP/6-311+G(d,p) validate experimental spectroscopic data .

Q. What safety protocols are critical when handling this compound hydrochloride?

  • Hazards : Acute toxicity (Oral LD₅₀: 300 mg/kg), skin corrosion (Category 1B), and aquatic toxicity (EC₅₀: 10–100 mg/L) .
  • Mitigation : Use PPE (gloves, goggles), store under inert gas (N₂/Ar), and avoid acid/humidity exposure to prevent decomposition .

Q. How does this compound compare structurally and reactively with similar chloroethylamines?

  • Comparative Table :

CompoundKey Structural DifferenceReactivity NotesReference
This compoundMorpholine ringHigher nucleophilicity due to N lone pairs
2-(4-Chlorophenyl)morpholineAromatic Cl substitutionEnhanced π-π stacking in crystals
N-(2-Chloroethyl)piperidinePiperidine ringLower polarity, slower hydrolysis
  • Reactivity Trends : Electron-rich morpholine derivatives undergo faster SN2 reactions compared to piperidine analogs .

Properties

IUPAC Name

4-(2-chloroethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPMTSHEXFEPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062931
Record name Morpholine, 4-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3240-94-6
Record name 4-(2-Chloroethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3240-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(2-chloroethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine, 4-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Morpholine and 1-bromo-2-chloroethane are reacted using the procedure for Example OO to afford 4-(2-chloroethyl)morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of N-chloroethyl morpholine in toluene was prepared in the following manner. 930.4 grams of N-chloroethyl morpholine hydrochloride (5 moles) available commercially from Aldrich Chemical Co. was dissolved in 500 milliliters water. A solution of 300.0 grams of sodium hydroxide in 300 milliliters water was slowly added to the hydrochloride solution keeping the temperature below 35° C. during addition. After all the hydroxide solution had been added, the reaction was allowed to stir at room temperature for five minutes and then transferred to a separatory funnel. The upper layer was separated and the bottom layer was washed with 500 milliliters toluene. The combined organic layers were dried with anhydrous potassium carbonate, filtered and added in a slow stream to the refluxing alkoxide solution prepared above. After addition the reaction was refluxed overnight.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
930.4 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(2-Chloroethyl)morpholine
4-(2-Chloroethyl)morpholine
4-(2-Chloroethyl)morpholine
4-(2-Chloroethyl)morpholine
4-(2-Chloroethyl)morpholine
4-(2-Chloroethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.